![molecular formula C9H6Cl2O3S B2693078 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride CAS No. 745023-62-5](/img/structure/B2693078.png)
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride
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Overview
Description
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O3S. It has a molecular weight of 265.12 . The compound is used for research purposes.
Molecular Structure Analysis
The InChI code for 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride is 1S/C9H6Cl2O3S/c1-5-7-4-6 (10)2-3-8 (7)14-9 (5)15 (11,12)13/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
β-Amyloid Aggregation Inhibition
One significant application is in the synthesis of compounds that inhibit β-amyloid aggregation, a process implicated in Alzheimer's disease. Choi et al. (2003) described the synthesis of a potent β-amyloid aggregation inhibitor using 5-Chloro-2-(4-methoxyphenyl)benzofuran as a key intermediate. This compound was obtained through a one-pot synthesis and desulfurization process, highlighting the chemical's utility in creating therapeutically relevant molecules (Choi et al., 2003).
Radical Cyclization Reactions
Vaillard et al. (2004) demonstrated the use of 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride in photostimulated radical cyclization reactions. These reactions are crucial for synthesizing various organic compounds, including those with potential pharmacological activities. Their work provides a method for efficiently generating cyclic structures, a common motif in bioactive compounds (Vaillard et al., 2004).
Friedel-Crafts Sulfonylation
In the context of Friedel-Crafts sulfonylation, Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and catalyst for the sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This research highlights the role of 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride in facilitating sulfonylation reactions under mild conditions, leading to high yields of diaryl sulfones (Nara et al., 2001).
Antiproliferative Activity
Awad et al. (2015) synthesized new pyrimidine derivatives starting from 6-amino-2-thiouracil and benzenesulfonyl chloride, demonstrating significant antiproliferative activity against selected human cancer cell lines. This work underscores the potential of 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride derivatives in the development of anticancer agents (Awad et al., 2015).
Synthesis of Sulfonated Polyphenylene Derivatives
Ghassemi and McGrath (2004) explored the synthesis of sulfonated poly(2,5-benzophenone) derivatives, which involved a reaction facilitated by 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride. These polymers, which possess high thermal stability and organosolubility, have potential applications in the development of proton exchange membranes for fuel cells (Ghassemi & McGrath, 2004).
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3S/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCLFARNTQXIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride | |
CAS RN |
745023-62-5 |
Source
|
Record name | 5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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